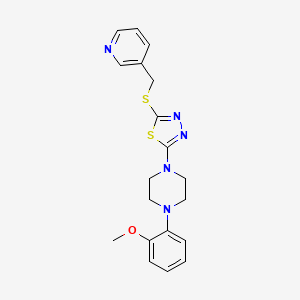

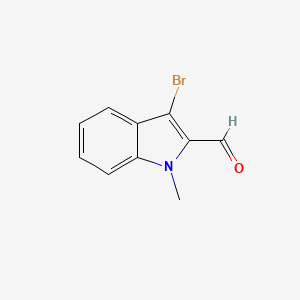

![molecular formula C19H19N3O4 B2746475 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-07-8](/img/structure/B2746475.png)

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a white crystalline powder that is soluble in organic solvents and is typically synthesized through a multistep process.

Aplicaciones Científicas De Investigación

Antihyperglycemic Agents

A series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, including cyclic analogues and aminopyridine derivatives, were synthesized from corresponding aldehydes, showcasing potent antihyperglycemic properties. These compounds, exemplified by their ability to enhance insulin sensitivity, were evaluated for their antihyperglycemic activity in genetically obese mice, highlighting their potential as therapeutic agents for diabetes management (Cantello et al., 1994).

Acetylcholinesterase Inhibitors

A new series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity. By optimizing the spacer length and enhancing conformational flexibility, these compounds showed potential as inhibitors, with specific designs achieving high inhibitory activities. This work contributes to the development of novel acetylcholinesterase inhibitors for treating diseases associated with cholinergic dysfunction (Vidaluc et al., 1995).

Synthesis and Iron(III) Complex Formation

The synthesis of N-hydroxyamide-containing heterocycles, such as 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, was achieved through reactions involving N-(benzyloxy)urea. These compounds demonstrated the ability to form complexes with iron(III), albeit with lower stability constants compared to natural ferrioxamine B, suggesting their potential application in iron chelation therapy or as models for studying iron metabolism in biological systems (Ohkanda et al., 1993).

Enantioselective Catalysis

Research into enantioselective thiourea-catalyzed additions to oxocarbenium ions highlighted the use of simple, chiral urea and thiourea derivatives as catalysts. These studies provide insights into asymmetric catalytic reactions, offering potential methodologies for the synthesis of chiral compounds with high enantioselectivity. This work underscores the importance of urea derivatives in developing new catalytic strategies for asymmetric synthesis (Reisman et al., 2008).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18-9-14(11-22(18)15-4-2-1-3-5-15)21-19(24)20-10-13-6-7-16-17(8-13)26-12-25-16/h1-8,14H,9-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBUHMOLHLLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

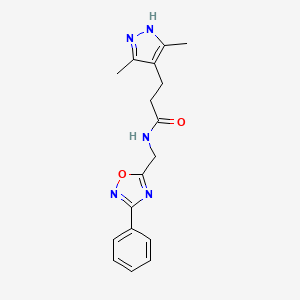

![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)

![ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2746394.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)

![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)

![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)

![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)